molecular formula C15H17ClN2S B1518614 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride CAS No. 109262-13-7

3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride

Cat. No. B1518614
CAS RN: 109262-13-7
M. Wt: 292.8 g/mol
InChI Key: WPUSWGAEHMVZSO-UHFFFAOYSA-N
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Description

3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 109262-13-7 . It has a molecular weight of 292.83 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2S.ClH/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17;/h1-4,6-9H,5,10-11,16H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 226-228 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Antimicrobial Activity

3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride and its derivatives have shown promising antimicrobial properties. A study highlighted the synthesis of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one derivatives, which exhibited notable antimicrobial activity (Bansode, Dongre, & Dongre, 2009). Another research synthesized a series of N-[3-(10H-phenothiazin-10-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamides, which displayed antibacterial, antifungal, and antitubercular activities (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Fluorescence and Photochemical Properties

Certain derivatives of this compound have been investigated for their fluorescence and photochemical properties. For instance, studies have explored phenothiazine derivatives as potential photosensitizers in photochemotherapy (Wainwright, Grice, & Pye, 1999). Additionally, spectroscopic investigations of vinyl-substituted 10H-phenothiazine indicated potential applications in fluorophore-switching and near-infrared sensor technologies (Lin & Chang, 2009).

Anticancer Properties

Phenothiazine derivatives have been examined for their potential anticancer properties. A study synthesized various phenothiazine derivatives and tested them against the breast cancer cell line MCF7, showing high activity (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).

Electroluminescence and Organic Electronics

Phenothiazine derivatives are being explored for their applications in organic electronics, particularly as host materials for OLEDs (Organic Light Emitting Diodes). Research on phenothiazine dioxide-containing derivatives showed their efficiency in blue, green, and yellow thermally activated delayed fluorescence OLEDs (Guo et al., 2020).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 3-(10H-phenothiazin-10-yl)propan-1-amine hydrochloride are dopamine receptors and histamine H1 receptors . Dopamine receptors are involved in transmitting signals between brain cells, and histamine H1 receptors mediate the central and peripheral effects of histamine.

Mode of Action

this compound acts by blocking these receptors in the brain . By antagonizing dopamine receptors, it prevents over-stimulation caused by an excess amount of dopamine in the brain . Similarly, by antagonizing histamine H1 receptors, it prevents the effects of histamine .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For example, it is recommended to store the compound at room temperature , suggesting that high temperatures may affect its stability.

properties

IUPAC Name

3-phenothiazin-10-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S.ClH/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17;/h1-4,6-9H,5,10-11,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUSWGAEHMVZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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